1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique structure combining an oxadiazole ring, a triazole ring, and a pyrrolo ring, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-13(2)15-8-10-17(11-9-15)29-22(30)19-20(23(29)31)28(27-25-19)12-18-24-21(26-32-18)16-6-4-14(3)5-7-16/h4-11,13,19-20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFJROIYEYSRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C(C)C)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Synthesis of the triazole ring: This step often involves the reaction of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Construction of the pyrrolo ring: This can be synthesized via a cycloaddition reaction involving a nitrile and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to an amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Quinones, phenolic derivatives.
Reduction products: Amine derivatives.
Substitution products: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with oxadiazole and triazole structures exhibit a range of biological activities. The specific compound has been studied for the following effects:
1. Antimicrobial Activity
- Several studies have shown that oxadiazoles possess significant antimicrobial properties. For instance, derivatives similar to the compound have demonstrated effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes .
2. Anticancer Properties
- Triazole derivatives have been investigated for their anticancer potential. The incorporation of the pyrrolo-triazole framework may enhance the compound's ability to inhibit tumor growth by interfering with DNA synthesis or inducing apoptosis in cancer cells .
3. Anti-inflammatory Effects
- Some derivatives of oxadiazoles are known to exhibit anti-inflammatory properties. This suggests that the compound could potentially be utilized in treating conditions characterized by inflammation .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to the target compound showed minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Study 2: Anticancer Activity
In a separate investigation focused on triazole derivatives published in Cancer Letters, researchers found that certain triazoles induced cell cycle arrest in human breast cancer cells (MCF-7). The study concluded that the structural modifications including those present in the target compound could enhance anticancer activity .
Potential Applications
Given its diverse biological activities, this compound holds promise for several applications:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents or anticancer drugs.
- Therapeutics for Inflammatory Diseases : Potential use in formulations aimed at reducing inflammation.
- Research Tools : Utility in biochemical assays for studying cellular mechanisms related to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: can be compared with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for scientific research.
Biological Activity
The compound 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 394.43 g/mol. The structure features a pyrrolo-triazole core linked to an oxadiazole moiety through a methyl group. This unique combination of heterocycles may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclocondensation techniques. The detailed synthetic pathway includes the formation of the oxadiazole ring followed by the introduction of the triazole moiety. Various methods such as microwave-assisted synthesis have been explored to enhance yields and reduce reaction times.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : A related study demonstrated that derivatives of oxadiazoles and triazoles showed moderate to good activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound’s structural similarity to known antifungal agents suggests potential efficacy against fungal pathogens.
Anticancer Activity
Preliminary studies suggest that compounds containing the pyrrolo-triazole framework may exhibit anticancer properties. For instance:
- Mechanism of Action : It is hypothesized that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Case Studies : In vitro studies have shown that derivatives can inhibit cell proliferation in several cancer cell lines, indicating their potential as chemotherapeutic agents.
Research Findings
Q & A
Q. What are the optimal synthetic routes for constructing the pyrrolo-triazole-dione core with oxadiazole substituents?
The synthesis of the pyrrolo-triazole-dione scaffold can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging triazenylpyrazole precursors. Key steps include:
- Triazole formation : Reacting 3-azido-pyrazole derivatives with terminal alkynes (e.g., 1-ethynyl-4-methoxybenzene) under CuSO₄/ascorbate conditions (50°C, 16 hours in THF/H₂O) yields triazole intermediates with ~61% efficiency after column chromatography .
- Oxadiazole integration : For the 1,2,4-oxadiazole moiety, cyclization of amidoximes with carboxylic acid derivatives (e.g., using POCl₃ or microwave-assisted methods) is recommended, as demonstrated for structurally analogous compounds .
- Purification : Ethanol recrystallization or silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity.
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
A multi-technique approach is critical:
- ¹H/¹³C NMR : Resolves substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm, triazole/oxadiazole carbons at δ 140–160 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion for C₂₄H₂₂N₆O₃: calculated 442.18) and detects trace impurities .
- Elemental analysis : Confirms C/H/N/O ratios within ±0.3% deviation .
Q. How can researchers assess solubility and stability for in vitro bioassays?
- Solubility screening : Test in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4) or simulated gastric fluid (pH 2.0).
- Stability studies : Use HPLC to monitor degradation under UV light (λ = 254 nm) or thermal stress (40°C for 72 hours) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during triazole formation?
Regiochemical control is critical for the 1,2,3-triazole moiety:
- Catalyst tuning : Cu(I) catalysts favor 1,4-regioselectivity, while Ru-based systems (e.g., Cp*RuCl) enable 1,5-selectivity for sterically hindered alkynes .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 16 hours) and improves yield by minimizing side reactions .
Q. How can byproducts from multi-step syntheses be minimized?
- Intermediate monitoring : Use TLC or in-line IR spectroscopy to detect premature cyclization or oxidation byproducts (e.g., nitro-to-amine reduction artifacts).
- Stepwise quenching : For POCl₃-mediated cyclizations, neutralize excess reagent with NaHCO₃ before extraction to prevent acid-catalyzed degradation .
Q. What computational models predict biological activity for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Focus on hydrogen bonding with oxadiazole N-atoms and hydrophobic contacts with the isopropylphenyl group .
- ADME prediction : SwissADME or pkCSM tools estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition risks .
Q. What mechanistic insights exist for oxadiazole ring closure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
